molecular formula H2MnO B12441149 Manganese(1+), hydroxy- CAS No. 95118-37-9

Manganese(1+), hydroxy-

Cat. No.: B12441149
CAS No.: 95118-37-9
M. Wt: 72.953 g/mol
InChI Key: BZDIAFGKSAYYFC-UHFFFAOYSA-N
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Description

"Manganese(1+), hydroxy-" refers to a manganese species with a +1 oxidation state coordinated with a hydroxyl group. However, the provided evidence predominantly describes manganese compounds in the +2 oxidation state, such as manganese(II) hydroxide [Mn(OH)₂] and its derivatives. For this article, we focus on manganese(II) hydroxide and structurally/functionally related compounds, as these are extensively documented in the evidence.

Manganese(II) hydroxide [Mn(OH)₂] is a layered inorganic compound with applications in catalysis, materials science, and environmental remediation. Its structure consists of Mn²⁺ ions octahedrally coordinated to hydroxyl groups, forming a brucite-like lattice . Key properties include low solubility in water (Ksp ≈ 1.9 × 10⁻¹³) and redox activity, enabling its use in oxidation-reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(1+), hydroxy- can be synthesized through several methods. One common approach involves the reaction of manganese(II) salts with a strong base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows: [ \text{Mn}^{2+} + 2\text{OH}^- \rightarrow \text{Mn(OH)}_2 ] This reaction results in the formation of manganese(II) hydroxide, which can be further processed to obtain manganese(1+), hydroxy- through reduction reactions .

Industrial Production Methods

Industrial production of manganese(1+), hydroxy- often involves high-pressure and high-temperature synthesis techniques. For example, the use of a Walker-type multianvil apparatus allows for the precise control of reaction conditions, leading to the formation of high-purity manganese hydroxide halides .

Chemical Reactions Analysis

Oxidation Reactions

Manganese(1+), hydroxy- readily undergoes oxidation in aqueous environments due to the low stability of the +1 oxidation state.

Atmospheric Oxidation

In aqueous solution, manganese(1+) oxidizes to manganese(II) in the presence of oxygen:

2Mn++12O2+H2O2Mn2++2OH2\,\text{Mn}^++\frac{1}{2}\,\text{O}_2+\text{H}_2\text{O}\rightarrow 2\,\text{Mn}^{2+}+2\,\text{OH}^-

This reaction is pH-dependent, with faster kinetics under acidic conditions .

Hydrogen Peroxide-Mediated Oxidation

In basic media, hydrogen peroxide accelerates oxidation to manganese(IV) oxide:

Mn++H2O2+2OHMnO2+2H2O\text{Mn}^++\text{H}_2\text{O}_2+2\,\text{OH}^-\rightarrow \text{MnO}_2+2\,\text{H}_2\text{O}

Under acidic conditions, H2O2\text{H}_2\text{O}_2
reduces manganese(1+) to manganese(II) .

Ligand Substitution and Coordination Chemistry

Manganese(1+) forms coordination complexes with water, ammonia, and other ligands, as shown in gas-phase studies .

Hydration Reactions

ReactionΔ<sub>r</sub>H° (kJ/mol)MethodReference
Mn++H2OMn+H2O\text{Mn}^++\text{H}_2\text{O}\rightarrow \text{Mn}^+\cdot \text{H}_2\text{O}
140 ± 10CID
Mn+H2O+H2OMn+2H2O\text{Mn}^+\cdot \text{H}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{Mn}^+\cdot 2\text{H}_2\text{O}
111CID

Ammonia Coordination

Manganese(1+) binds ammonia exothermically:

Mn++NH3Mn+NH3ΔrH=147±7.9kJ mol[2]\text{Mn}^++\text{NH}_3\rightarrow \text{Mn}^+\cdot \text{NH}_3\quad \Delta_ \text{r}H^\circ =147\pm 7.9\,\text{kJ mol}\,[2]

Sequential binding of up to four ammonia molecules has been observed .

Acid-Base Reactions

Manganese(1+), hydroxy- reacts with acids to form manganese(II) salts:

Reaction with Hydrochloric Acid

Mn OH +2HClMnCl2+H2O+12H2\text{Mn OH }+2\,\text{HCl}\rightarrow \text{MnCl}_2+\text{H}_2\text{O}+\frac{1}{2}\,\text{H}_2

Hydrogen gas is evolved as a byproduct .

Stability in Basic Media

In alkaline solutions, manganese(1+) forms insoluble hydroxides:

Mn++OHMn OH \text{Mn}^++\text{OH}^-\rightarrow \text{Mn OH }

The precipitate darkens upon exposure to air due to oxidation to manganese(III/IV) oxides .

Reduction Reactions

Manganese(1+) can act as a reducing agent in the presence of stronger oxidizers:

Reaction with Permanganate

In acidic conditions, manganese(1+) reduces permanganate (MnO4\text{MnO}_4^-
):

5Mn++MnO4+8H+6Mn2++4H2O5\,\text{Mn}^++\text{MnO}_4^-+8\,\text{H}^+\rightarrow 6\,\text{Mn}^{2+}+4\,\text{H}_2\text{O}

This reaction is utilized in analytical chemistry for redox titrations.

Thermal Decomposition

At elevated temperatures (>200°C), manganese(1+), hydroxy- decomposes:

2Mn OH Mn2O+H2O2\,\text{Mn OH }\rightarrow \text{Mn}_2\text{O}+\text{H}_2\text{O}

Further heating results in oxidation to MnO\text{MnO}
or Mn3O4\text{Mn}_3\text{O}_4 .

Catalytic and Biological Relevance

While manganese(1+) is less common in biological systems compared to Mn(II) or Mn(III), it participates in niche redox cycles. For example, it may transiently form in enzymes requiring single-electron transfers, though its exact biological role remains under investigation .

Mechanism of Action

The mechanism of action of manganese(1+), hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, manganese ions can act as cofactors for enzymes, influencing their activity and function. Manganese-induced neurotoxicity, for example, involves oxidative stress, mitochondrial dysfunction, and protein misfolding, leading to neuroinflammation and neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Manganese Citrate

Formula: Mn₃(C₆H₅O₇)₂·10H₂O
Oxidation State: +2
Properties:

  • High water solubility due to organic citrate ligands.
  • Used in dietary supplements and agriculture due to bioavailability.
  • PubChem CID: 71587363; CAS: 10060-26-1 (anhydrous) .

Comparison with Mn(OH)₂:

  • Bioavailability: Manganese citrate exhibits superior bioavailability compared to inorganic Mn(OH)₂, making it preferable in nutritional applications.
  • Stability: Citrate ligands enhance stability under physiological conditions, whereas Mn(OH)₂ is prone to oxidation in acidic environments .

Manganese Chelate of Hydroxy Analogue of Methionine (HMTBa)

Formula: Mn-HMTBa [Mn complexed with 2-hydroxy-4-(methylthio)butanoic acid] Oxidation State: +2 Properties:

  • Contains 14–17% manganese and ≥76% HMTBa.
  • Modified manufacturing processes have optimized its composition for animal feed .

Comparison with Mn(OH)₂:

  • Applications: HMTBa chelate is tailored for livestock nutrition, whereas Mn(OH)₂ is used in industrial catalysis.
  • Solubility: The chelate’s organic ligands improve solubility in biological systems compared to the sparingly soluble Mn(OH)₂ .

Manganese Dihydrogen Phosphate

Formula: Mn(H₂PO₄)₂
Oxidation State: +2
Properties:

  • High solubility in water; used in corrosion-resistant coatings.
  • Hazard: Causes skin and respiratory irritation (CAS: 18718-07-5) .

Comparison with Mn(OH)₂:

  • Reactivity: Mn(H₂PO₄)₂ is more reactive in acidic environments, whereas Mn(OH)₂ acts as a base.
  • Industrial Use: Preferred for metal surface treatment, unlike Mn(OH)₂, which is leveraged in oxidative catalysis .

Biogenic Manganese Oxides (Bio-MnOx)

Formula: Variable (e.g., MnO₂, Mn₃O₄) Oxidation State: +3/+4 Properties:

  • Synthesized by bacteria (e.g., Pseudomonas putida MnB1) for sustainable catalysis.
  • High surface area and redox activity .

Comparison with Mn(OH)₂:

  • Environmental Applications: Bio-MnOx excels in pollutant degradation and β-keto ester oxidation, outperforming Mn(OH)₂ in catalytic versatility .
  • Synthesis: Bio-MnOx is produced via microbial processes, contrasting with the chemical precipitation of Mn(OH)₂ .

Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Oxidation State Solubility (Water) Key Applications
Manganese(II) hydroxide Mn(OH)₂ +2 Low (1.9 × 10⁻¹³) Catalysis, materials
Manganese citrate Mn₃(C₆H₅O₇)₂ +2 High Nutrition, agriculture
Mn-HMTBa chelate Mn-C₅H₁₀O₃S +2 Moderate Animal feed
Manganese dihydrogen phosphate Mn(H₂PO₄)₂ +2 High Metal coatings
Biogenic MnOx MnO₂/Mn₃O₄ +3/+4 Insoluble Environmental remediation

Table 2: Bioavailability in Aquatic Organisms ()

Manganese Source Bioavailability (Relative to HMTBa) Dietary Requirement (mg/kg)
Glycine manganese 1.78× 9.04
Mn-HMTBa 1.00× 12.87
Inorganic Mn(OH)₂ 0.60× (estimated) Not studied

Key Research Findings

Mn-HMTBa vs. Glycine Manganese: Glycine-bound manganese exhibits 78% higher bioavailability than HMTBa chelates in grouper fish, highlighting ligand-dependent absorption .

Biogenic MnOx: Pseudomonas putida-synthesized MnOx shows reusable catalytic activity in C–O bond formation, a feat unattainable with Mn(OH)₂ under mild conditions .

Stability Challenges: Mn(OH)₂’s susceptibility to oxidation limits its use in acidic environments, whereas citrate and HMTBa chelates remain stable .

Biological Activity

Manganese(1+), hydroxy- (H₂MnO), is a compound of manganese that exhibits significant biological activity, particularly in relation to its role as an essential trace element in various physiological processes. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Manganese in Biological Systems

Manganese is crucial for human health, functioning primarily as a cofactor for numerous enzymes involved in metabolic processes. The oxidation states of manganese, particularly Mn²⁺ and Mn³⁺, play distinct roles in biological systems. Mn²⁺ is the predominant form in cells and is essential for the activity of manganese superoxide dismutase (MnSOD), which protects against oxidative stress by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and oxygen .

1. Enzymatic Functions:
Manganese serves as a cofactor for various enzymes, including:

  • MnSOD: Detoxifies superoxide radicals.
  • Manganese catalase: Converts hydrogen peroxide into water and oxygen, reducing oxidative stress .
  • Other metalloenzymes: Involved in metabolic pathways such as amino acid metabolism and energy production.

2. Reactive Oxygen Species (ROS) Modulation:
Manganese can influence ROS levels within cells. While Mn²⁺ generally exhibits antioxidant properties, Mn³⁺ has been associated with increased oxidative stress and cytotoxicity due to its higher reactivity . This duality underscores the importance of manganese homeostasis in cellular health.

Biological Activity Data

The following table summarizes key findings related to the biological activity of manganese(1+), hydroxy-:

Study Findings Relevance
MDPI Study on Bone Health Mn modulates osteoblast and osteoclast activity, influencing bone remodeling.Highlights the role of manganese in skeletal health.
Neurotoxicity Research Mn exposure leads to dopaminergic neuron degeneration via ROS production.Demonstrates potential neurotoxic effects at elevated concentrations.
Nutritional Aspects Mn is essential for enzyme function but can be toxic at high levels.Emphasizes the need for balanced manganese intake.

Case Studies

Case Study 1: Manganese and Neurotoxicity
A study investigated the effects of different manganese oxidation states on neuroblastoma cells. It was found that while Mn²⁺ did not significantly alter cell viability, Mn³⁺ exposure led to increased oxidative stress and cell death due to enhanced ROS generation . This study illustrates the importance of oxidation state in determining manganese's biological effects.

Case Study 2: Manganese in Bone Health
Research focusing on the role of manganese in bone health demonstrated that it significantly affects osteogenic differentiation and proliferation of bone marrow mesenchymal stem cells. Concentration-dependent effects were noted, suggesting that both low and high levels of manganese can influence bone density and structure .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the electronic structure of manganese(1+), hydroxy- in gas-phase studies?

  • Methodology : Use threshold collision-induced dissociation (TCID) paired with density functional theory (DFT) to determine bond dissociation energies and solvation trends. Gas-phase experiments with controlled hydration levels (e.g., sequential solvation studies) can reveal binding strengths of hydroxyl groups to Mn⁺ ions .
  • Data Example : Marinelli and Squires (1989) reported that the second solvent molecule binds more strongly than the first in Mn⁺-H₂O systems, with binding energies of 4101 kJ/mol for initial hydration .

Q. How can researchers ensure reproducibility when synthesizing manganese(1+), hydroxy- complexes under anhydrous conditions?

  • Methodology : Employ inert-atmosphere techniques (e.g., Schlenk lines) and characterize intermediates via ¹H/¹³C NMR and IR spectroscopy. Monitor steric and electronic effects using α-ketoamide precursors, as demonstrated in anhydrous syntheses at 105°C .
  • Critical Note : Document raw data (e.g., NMR peak assignments) in appendices, with processed data (e.g., yield percentages) in the main text to align with reproducibility standards .

Advanced Research Questions

Q. What contradictions exist in reported binding energies of manganese(1+), hydroxy- with hydroxyl ligands, and how can they be resolved?

  • Analysis : Discrepancies arise from differing methodologies (e.g., radiative association vs. TCID). For instance, Amunugama and Rodgers (2001) reported binding energies of 713 kJ/mol using radiative association, while Walter and Armentrout (1998) observed 3176 kJ/mol via TCID. Resolve inconsistencies by standardizing measurement conditions (e.g., collision energy ranges) and cross-validating with DFT calculations .
  • Recommendation : Use uncertainty analysis (e.g., ±5.9 kJ/mol error margins) to quantify methodological limitations .

Q. How can computational models improve the prediction of manganese(1+), hydroxy- reactivity in catalytic cycles?

  • Methodology : Integrate DFT with ab initio molecular dynamics (AIMD) to simulate reaction pathways. Focus on electron-transfer mechanisms and ligand-exchange dynamics. For example, model the Mn⁺-OH⁻ interaction in redox-active environments using solvent-shell configurations from Marinelli and Squires (1989) .
  • Data Integration : Validate models against experimental kinetic data (e.g., reaction rates influenced by steric hindrance in α-ketoamide systems ).

Q. Methodological Guidelines

Q. How should researchers present raw and processed data for manganese(1+), hydroxy- studies to meet journal standards?

  • Best Practices :

  • Tables : Include statistically processed data (e.g., mean bond lengths ± SD) in the main text. Raw datasets (e.g., mass spectrometry peaks) belong in appendices .
  • Figures : Avoid excessive chemical structures; prioritize color-coded reaction schematics or energy diagrams (2–3 structures maximum) .
  • Uncertainty Reporting : Specify measurement uncertainties (e.g., "50.2 ±5.0 kJ/mol") in captions .

Q. What strategies address gaps in synthesizing manganese(1+), hydroxy- with mixed-ligand environments?

  • Experimental Design :

Variable Control : Systematically vary ligand ratios (e.g., H₂O:OH⁻) and monitor via in-situ FTIR.

Error Mitigation : Replicate trials under identical anhydrous conditions to isolate steric/electronic effects .

Cross-Disciplinary Validation : Compare results with analogous Cr⁺/Fe⁺ systems to identify periodic trends .

Q. Synthesis-Ready Research Checklist

  • Data Transparency : Share raw NMR/mass spectra in open repositories (e.g., Zenodo) with DOIs .
  • Reproducibility : Adopt the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate source reliability .
  • Manuscript Compliance : Ensure conclusions directly answer research questions without speculative claims (e.g., "Mn⁺-OH⁻ binding is thermodynamically favored due to..." rather than "This could revolutionize catalysis") .

Properties

CAS No.

95118-37-9

Molecular Formula

H2MnO

Molecular Weight

72.953 g/mol

IUPAC Name

manganese;hydrate

InChI

InChI=1S/Mn.H2O/h;1H2

InChI Key

BZDIAFGKSAYYFC-UHFFFAOYSA-N

Canonical SMILES

O.[Mn]

Origin of Product

United States

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